molecular formula C9H7ClO2 B2536371 (5-Chlorobenzofuran-2-yl)methanol CAS No. 235082-69-6

(5-Chlorobenzofuran-2-yl)methanol

Cat. No. B2536371
CAS RN: 235082-69-6
M. Wt: 182.6
InChI Key: SJJHGEDUVMVBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chlorobenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “(5-Chlorobenzofuran-2-yl)methanol” involves various methods. One method involves the use of sodium tetrahydroborate and ethanol at 0 - 20℃ . Another method involves the use of borane-THF in tetrahydrofuran at 0 - 60℃ . Yet another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0℃ .


Molecular Structure Analysis

The molecular structure of “(5-Chlorobenzofuran-2-yl)methanol” consists of a benzofuran ring substituted with a chlorine atom at the 5-position and a methanol group at the 2-position .

Safety and Hazards

“(5-Chlorobenzofuran-2-yl)methanol” is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .

properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHGEDUVMVBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorobenzofuran-2-yl)methanol

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (12 mL) of 5-chlorobenzofuran-2-carboxylic acid (620 mg, 3.15 mmol), borane-tetrahydrofuran complex (7.88 mL, 7.88 mmol, tetrahydrofuran solution) was added at 0° C. and the resultant solution was stirred at room temperature for 3 hours, at 60° C. for 1 day, and at room temperature for 1 day. After completion of the reaction, concentration under reduced pressure was carried out three times with adding methanol to the reaction solution and the concentrated solution was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/1 (v/v)) to obtain the title compound (268 mg, yield 47%).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
7.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

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